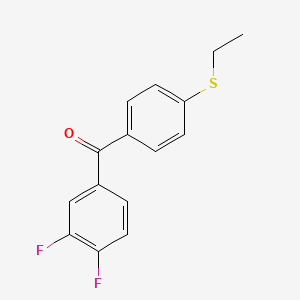

3,4-Difluoro-4'-(ethylthio)benzophenone

Vue d'ensemble

Description

3,4-Difluoro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12F2OS and a molecular weight of 278.32 g/mol . It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. The compound is notable for its two fluorine atoms and an ethylthio group attached to the benzene rings, which impart unique chemical properties.

Méthodes De Préparation

The synthesis of 3,4-Difluoro-4’-(ethylthio)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-ethylthiophenol under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the ethylthio group. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethylthio (-S-CH₂CH₃) group undergoes oxidation under controlled conditions. Common products include sulfoxides and sulfones:

Reduction Reactions

The ketone group (C=O) is reducible to a secondary alcohol:

Nucleophilic Aromatic Substitution

Fluorine atoms at the 3- and 4-positions participate in nucleophilic substitution:

Electrophilic Aromatic Substitution

The electron-rich phenyl ring (due to the ethylthio group) undergoes electrophilic substitution:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Photochemical Reactions

The benzophenone core facilitates UV-induced reactivity:

| Reaction Type | Conditions | Outcome | Applications |

|---|---|---|---|

| Photoreduction | UV light, iPrOH | Radical formation | Polymer chemistry. |

| Photo-Fries rearrangement | UV, polar solvent | Rearranged isomers | Limited by ethylthio group stability. |

Comparative Reactivity Data

Key differences between 3,4-Difluoro-4'-(ethylthio)benzophenone and analogs:

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its reactive functional groups allow it to participate in diverse reactions, facilitating the creation of complex structures. For instance:

- Oxidation Reactions : Producing sulfoxides and sulfones.

- Reduction Reactions : Leading to the formation of alcohols.

- Substitution Reactions : Generating various substituted benzophenone derivatives.

Material Science

The incorporation of fluorine atoms in 3,4-Difluoro-4'-(ethylthio)benzophenone enhances its optical and electronic properties. This makes it a candidate for applications in:

- Optoelectronics : Potential use in devices like OLEDs (Organic Light Emitting Diodes).

- Organic Photovoltaics : Investigated for its ability to improve charge transport properties.

Research indicates that this compound exhibits biological activity, particularly in:

- Enzyme Interaction Studies : It has shown the ability to bind selectively to specific enzymes or receptors, suggesting therapeutic potentials.

- Drug Design : Its unique structure allows for modulation of biological targets, making it valuable in pharmacological research aimed at developing new therapeutic agents .

Case Study 1: Enzyme Interaction

In a study investigating the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound could modulate enzyme activity effectively. This suggests its potential role as a lead compound in drug development targeting metabolic pathways.

Case Study 2: Material Properties

A research project focused on the optical properties of fluorinated benzophenones demonstrated that this compound exhibited enhanced light absorption characteristics compared to non-fluorinated counterparts. This property is crucial for applications in photonic devices.

Mécanisme D'action

The mechanism of action of 3,4-Difluoro-4’-(ethylthio)benzophenone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of fluorine atoms and the ethylthio group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific context .

Comparaison Avec Des Composés Similaires

3,4-Difluoro-4’-(ethylthio)benzophenone can be compared with other benzophenone derivatives, such as:

3,4-Difluorobenzophenone: Lacks the ethylthio group, resulting in different chemical reactivity and biological activity.

4’-Ethylthiobenzophenone: Lacks the fluorine atoms, which affects its electronic properties and reactivity.

3,4-Dichloro-4’-(ethylthio)benzophenone: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties.

The unique combination of fluorine atoms and the ethylthio group in 3,4-Difluoro-4’-(ethylthio)benzophenone imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

3,4-Difluoro-4'-(ethylthio)benzophenone is an organic compound with the molecular formula C15H14F2OS and a molecular weight of 278.32 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of fluorine and ethylthio substituents in its structure enhances its reactivity and interaction with biological systems.

Chemical Structure and Properties

The structure of this compound is characterized by a benzophenone backbone with two fluorine atoms at the 3 and 4 positions and an ethylthio group at the para position. This configuration contributes to its electronic properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14F2OS |

| Molecular Weight | 278.32 g/mol |

| Functional Groups | Carbonyl (C=O), Fluorine, Ethylthio (C2H5S) |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential interactions with specific enzymes, suggesting it may act as an inhibitor or modulator in biochemical pathways. Such interactions are critical for drug design and development.

- Receptor Binding : Preliminary studies indicate that this compound can selectively bind to certain receptors, which may lead to therapeutic applications in treating diseases where these receptors play a crucial role.

- Antimicrobial Properties : Although specific data on antimicrobial activity is limited, benzophenone derivatives are generally known for their potential to exhibit antimicrobial effects.

Case Studies and Research Findings

- Interaction Studies : Experimental assays have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. These findings underline its potential utility in pharmacological applications where enzyme regulation is crucial.

- Fluorinated Compounds : The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, which are desirable traits in drug candidates. Studies have shown that fluorinated compounds often exhibit improved binding affinities for biological targets compared to their non-fluorinated counterparts.

- Synthesis and Derivatives : Research into synthesizing derivatives of this compound has revealed that modifications can lead to enhanced biological activities. For instance, variations in substituents can significantly alter the compound's reactivity and interaction profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related benzophenone derivatives is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Difluorobenzophenone | Lacks ethylthio group | Moderate enzyme inhibition |

| 4'-Methylthio-4-chlorobenzophenone | Contains chlorine instead of fluorine | Antimicrobial properties |

| 3,4-Dichloro-4'-(ethylthio)benzophenone | Substitutes chlorine for fluorine | Reduced receptor binding affinity |

| 3,4-Difluoro-4'-(methylthio)benzophenone | Contains methylthio group | Enhanced enzyme modulation |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets will aid in optimizing its therapeutic potential.

- Clinical Applications : Exploring its potential as a drug candidate for various diseases could open new avenues in treatment options.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUMSAMHYZGILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374260 | |

| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-10-4 | |

| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.